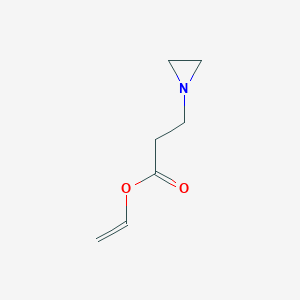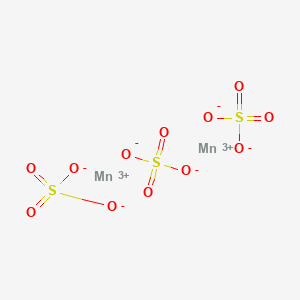
Dimanganese tris(sulphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimanganese tris(sulphate) is a chemical compound with the formula Mn2(SO4)3. It is a pale pink crystalline solid and is used in various scientific research applications.
Mécanisme D'action
The mechanism of action of dimanganese tris(sulphate) is not well understood. It is believed to work by catalyzing the oxidation of organic compounds and by promoting the formation of manganese oxide nanoparticles.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of dimanganese tris(sulphate). However, studies have shown that it has low toxicity and is relatively safe to use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using dimanganese tris(sulphate) in laboratory experiments is its low toxicity. It is also relatively easy to synthesize and is readily available. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are many potential future directions for research involving dimanganese tris(sulphate). One area of interest is the use of dimanganese tris(sulphate) in the synthesis of magnetic nanoparticles for use in biomedical applications. Another area of interest is the use of dimanganese tris(sulphate) in the preparation of manganese oxide nanotubes for use in energy storage and conversion applications. Further research is needed to fully understand the mechanism of action of dimanganese tris(sulphate) and to explore its potential uses in various scientific research applications.
Applications De Recherche Scientifique
Dimanganese tris(sulphate) has been used in various scientific research applications. It has been used as a catalyst in the oxidation of alcohols and in the synthesis of organic compounds. It has also been used in the preparation of magnetic nanoparticles and in the synthesis of manganese oxide nanotubes.
Propriétés
Numéro CAS |
13444-72-9 |
|---|---|
Nom du produit |
Dimanganese tris(sulphate) |
Formule moléculaire |
Mn2O12S3 |
Poids moléculaire |
398.1 g/mol |
Nom IUPAC |
manganese(3+);trisulfate |
InChI |
InChI=1S/2Mn.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 |
Clé InChI |
PAVJEQIFHXNOSM-UHFFFAOYSA-H |
SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Mn+3].[Mn+3] |
SMILES canonique |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Mn+3].[Mn+3] |
Autres numéros CAS |
13444-72-9 |
Numéros CAS associés |
7785-87-7 (Parent) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

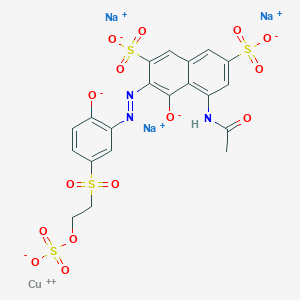

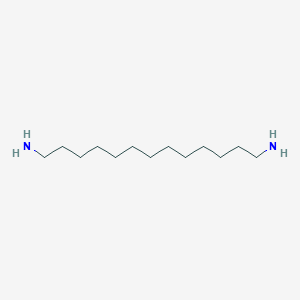
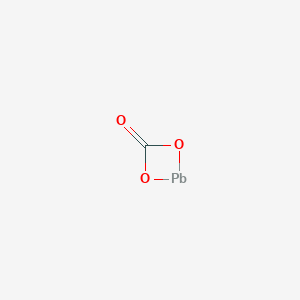
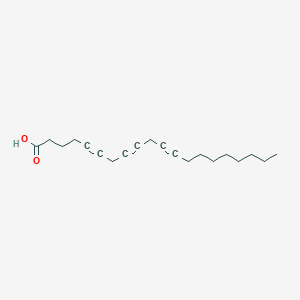
![3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate](/img/structure/B79983.png)
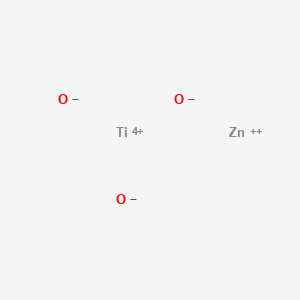
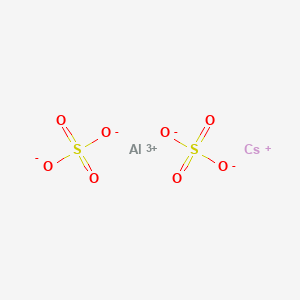
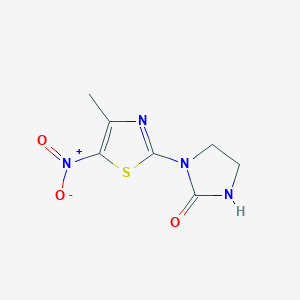
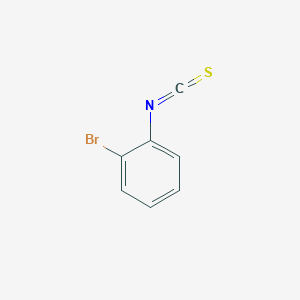
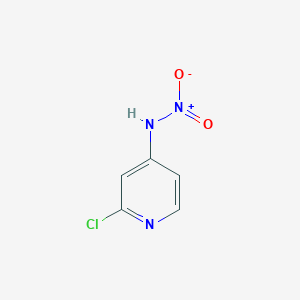
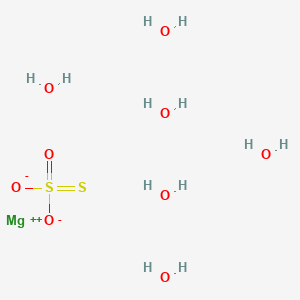
![Succinimide, 2-[2-[(benzyloxy)methyl]butyl]-N-(2-indol-3-ylethyl)-](/img/structure/B80001.png)
